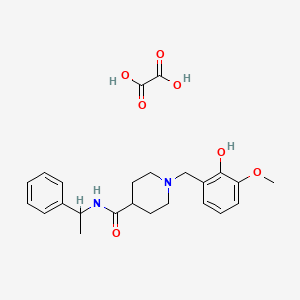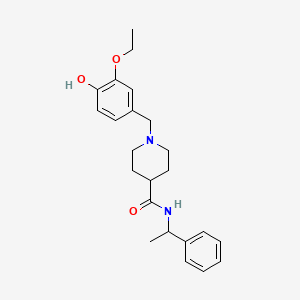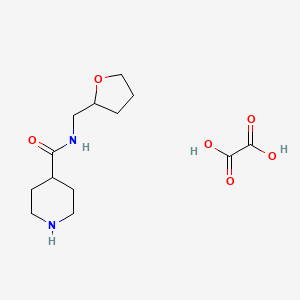![molecular formula C24H29FN4O B3951483 2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B3951483.png)
2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol
Übersicht
Beschreibung
2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol is a complex organic compound that features a combination of pyrazole, piperazine, and ethanol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrazole intermediate.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane, followed by N-alkylation with a benzyl halide to introduce the 4-methylphenyl group.
Coupling of Pyrazole and Piperazine: The pyrazole and piperazine intermediates are coupled through a nucleophilic substitution reaction, typically using a suitable base such as sodium hydride or potassium carbonate.
Introduction of the Ethanol Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The ethanol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form the corresponding pyrazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogenation can be carried out using palladium on carbon or other suitable catalysts under hydrogen gas.
Substitution: Nucleophilic aromatic substitution can be achieved using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyrazoline derivatives.
Substitution: Introduction of various functional groups onto the fluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: This compound can be used as a lead compound in the development of new pharmaceuticals targeting various biological pathways, including those involved in inflammation, cancer, and neurological disorders.
Biological Studies: It can be used as a tool compound to study the effects of pyrazole and piperazine derivatives on biological systems, including their interactions with enzymes and receptors.
Chemical Biology: The compound can be used in chemical biology studies to investigate the mechanisms of action of related compounds and to develop new chemical probes for biological research.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or ion channels. The pyrazole and piperazine rings are known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets, while the ethanol group may influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-[[5-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
2-[4-[[5-(3-methylphenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
2-[4-[[5-(3-bromophenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol may confer unique properties, such as enhanced binding affinity and selectivity for certain biological targets, compared to its analogs with different substituents on the phenyl ring. Additionally, the combination of pyrazole, piperazine, and ethanol functional groups may result in a unique pharmacological profile, making this compound a valuable candidate for further research and development.
Eigenschaften
IUPAC Name |
2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O/c1-18-5-7-19(8-6-18)15-29-11-10-28(17-23(29)9-12-30)16-21-14-26-27-24(21)20-3-2-4-22(25)13-20/h2-8,13-14,23,30H,9-12,15-17H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCSKNDBULZYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=C(NN=C3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Diphenylmethyl)piperazin-1-yl][1-(2-methoxybenzyl)piperidin-4-yl]methanone](/img/structure/B3951410.png)
![1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-(diphenylmethyl)piperazine](/img/structure/B3951416.png)
![(4-Benzhydrylpiperazin-1-yl)-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]methanone;oxalic acid](/img/structure/B3951420.png)

![2-[(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B3951436.png)
![1-[(3-chlorophenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B3951437.png)
![1-[(2-ethoxyphenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B3951443.png)

![1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B3951454.png)

![1-[3-(benzyloxy)benzyl]-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B3951478.png)
![N-[(4-methylphenyl)methyl]piperidine-4-carboxamide;oxalic acid](/img/structure/B3951480.png)

![1-(2-furylmethyl)-N-[(2-propyl-1,3-thiazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B3951491.png)
